molecular formula C13H16O4 B6599200 2-{3-[(tert-butoxy)carbonyl]phenyl}aceticacid CAS No. 342624-55-9

2-{3-[(tert-butoxy)carbonyl]phenyl}aceticacid

Cat. No.: B6599200
CAS No.: 342624-55-9
M. Wt: 236.26 g/mol
InChI Key: BPNNUFURMIUVRW-UHFFFAOYSA-N
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Description

2-{3-[(tert-Butoxycarbonyl)phenyl}acetic acid (IUPAC: 2-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid) is a synthetic intermediate featuring a phenylacetic acid backbone modified with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the phenyl ring’s 3-position. This compound is widely utilized in peptide synthesis and medicinal chemistry due to the Boc group’s role in protecting amines during multi-step reactions . Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 279.30 g/mol, and it is typically provided at 95% purity for research applications .

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2,3)17-12(16)10-6-4-5-9(7-10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNNUFURMIUVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of phenylacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of peptide and protein derivatives by protecting amine groups during synthesis.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require selective protection of functional groups.

    Industry: Applied in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid primarily involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine . This selective protection and deprotection strategy is crucial in multi-step organic synthesis, enabling the synthesis of complex molecules with high precision.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The Boc-protected phenylacetic acid derivatives differ in substituent placement, heterocyclic systems, and side-chain modifications. Below is a systematic comparison:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Properties
2-{3-[(tert-Butoxycarbonyl)phenyl}acetic acid (Target) C₁₄H₁₇NO₄ 279.30 - Boc-protected aminomethyl group at phenyl 3-position
- Acetic acid side chain
High stability under basic conditions; prone to Boc deprotection under strong acids.
2-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-yl)acetic acid C₁₂H₁₆N₂O₄ 252.27 - Pyridin-3-yl replaces phenyl ring
- Boc-amino directly attached to acetic acid
Enhanced polarity due to pyridine nitrogen; improved aqueous solubility.
3-(tert-Butoxycarbonylaminomethyl)phenylacetic acid C₁₄H₁₉NO₄ 293.37 - Additional methyl group on phenyl ring (p-tolyl variant) Increased hydrophobicity; altered steric effects in coupling reactions.
{3-[(tert-Butoxycarbonyl)amino]-2-oxo-benzazepin-1-yl}acetic acid C₁₇H₂₁N₂O₅ 333.36 - Benzazepine ring system
- Boc group on tetrahydro-2-oxo-1H-benzazepine
Rigid heterocyclic structure; potential for CNS drug targeting.
2-({1-[(tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid C₁₆H₂₁NO₅ 307.34 - Azetidine ring with Boc protection
- Ether linkage to acetic acid
Conformational constraint; potential for protease inhibition studies.

Physicochemical and Reactivity Differences

Solubility
  • The pyridin-3-yl analog () exhibits higher aqueous solubility due to the polar pyridine nitrogen, whereas the p-tolyl variant () is more hydrophobic .
Stability
  • All Boc-protected compounds are stable under basic conditions but undergo deprotection in acidic environments (e.g., HCl/EtOAc). The benzazepine derivative shows slower deprotection kinetics due to steric shielding of the Boc group by the heterocycle .

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